7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one
Overview
Description
The compound “7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one” is a complex organic molecule with a molecular weight of 648.83 . It is also known as Brexpiprazole, and previously known as OPC-34712 . It is a novel atypical antipsychotic drug .
Molecular Structure Analysis
The IUPAC name of the compound is 7- (4- ( (7- (4- (4- (benzo [b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2-yl)oxy)butoxy)quinolin-2-ol . The InChI code is 1S/C38H40N4O4S/c43-37-14-10-28-8-12-30 (26-33 (28)39-37)45-23-3-4-24-46-38-15-11-29-9-13-31 (27-34 (29)40-38)44-22-2-1-17-41-18-20-42 (21-19-41)35-6-5-7-36-32 (35)16-25-47-36/h5-16,25-27H,1-4,17-24H2, (H,39,43) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The details of these reactions are proprietary and are not publicly available .Scientific Research Applications
Synthesis and Characterization
- A compound structurally related to aripiprazole, an atypical antipsychotic and antidepressant, has been synthesized and evaluated for affinity at dopamine D₂-like receptors. This compound demonstrated high affinity and selectivity for the D₂ receptor subtype and partial agonism at both D₂ and D₃ receptor subtypes (Vangveravong et al., 2011).
Novel Derivatives Synthesis
- Novel ciprofloxacin derivatives have been synthesized, including the reaction of ciprofloxacin with thiazole/benzothiazole diazonium chloride. These derivatives were established based on spectral studies (Yadav & Joshi, 2008).
Potential Antipsychotic Agents
- Heterocyclic analogues of 1192U90, including benzothiophene derivatives, have been prepared and evaluated as potential antipsychotic agents. These analogues showed potent in vivo activities and less activity in models predictive of extrapyramidal side effects (Norman et al., 1996).
Alternate Synthesis Methods
- An alternate synthesis of Brexpiprazole, an antipsychotic drug, was described, highlighting a novel palladium-mediated Buchwald–Hartwig coupling. This synthesis is a concise and convergent route involving the linkage of piperazine core between benzo[b]thiophene and quinolin-2(1H)-one fragments (Kumar et al., 2018).
Quinolones Synthesis
- A convenient synthesis method for piperazine substituted quinolones was developed. This method involved the direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides or amino acid ester hydrochloride (Fathalla & Pazdera, 2017).
Crystal Structure Analysis
- The crystal structure and Hirshfeld surface analysis of related compounds, such as 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, were studied, providing insights into molecular interactions and crystal packing (Ullah & Stoeckli-Evans, 2021).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Brexpiprazole , are the dopamine D2 receptors and the serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
Brexpiprazole acts as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors . This means it binds to these receptors and stimulates them, but to a lesser degree than a full agonist would. It also acts as an antagonist at the serotonin 5-HT2A receptor and adrenergic alpha1B and alpha2C receptors , meaning it binds to these receptors and blocks their activation.
Biochemical Pathways
The activation of dopamine D2 and serotonin 5-HT1A receptors and the blockade of serotonin 5-HT2A, adrenergic alpha1B, and alpha2C receptors can affect various biochemical pathways. These include the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways involved in mood regulation .
Result of Action
The partial agonistic action on dopamine D2 and serotonin 5-HT1A receptors, and antagonistic action on serotonin 5-HT2A, adrenergic alpha1B, and alpha2C receptors, can result in modulation of neurotransmitter activity . This can lead to changes in mood, behavior, and cognition .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47N5O2S2/c47-41-14-12-32-11-13-33(48-28-4-3-18-43-22-26-45(27-23-43)37-8-6-10-40-35(37)16-30-50-40)31-38(32)46(41)19-2-1-17-42-20-24-44(25-21-42)36-7-5-9-39-34(36)15-29-49-39/h5-16,29-31H,1-4,17-28H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDADCGPMDUSEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C=CC3=C2C=C(C=C3)OCCCCN4CCN(CC4)C5=C6C=CSC6=CC=C5)C7=C8C=CSC8=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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